Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate
Description
Structural Overview and Significance of Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate
This compound represents a sophisticated example of spirocyclic architecture, featuring a unique structural arrangement that combines multiple ring systems through a single spiro carbon atom. The compound's molecular formula C15H17NO3 indicates the presence of fifteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 259.30 grams per mole. The structural complexity of this compound arises from its spirocyclic framework, which consists of two rings sharing a common quaternary carbon center, creating a three-dimensional molecular architecture that distinguishes it from other bicyclic systems.
The significance of this compound extends beyond its structural novelty to encompass its potential applications in pharmaceutical research and development. Spirocyclic compounds are particularly valued in medicinal chemistry because their three-dimensional structure can reduce conformational entropy penalties associated with target binding and produce diverse three-dimensional shapes. The perpendicular arrangement characteristic of spiro compounds results in the suppression of molecular interactions of π-systems, enhances solubility, and prevents the formation of excimers often observed in solid-state fluorescent materials. These properties make this compound an important candidate for various chemical applications requiring specific spatial arrangements and molecular interactions.
The compound's structural features include a benzyl protecting group attached to the carboxylate functionality, which serves both synthetic and stability purposes during chemical transformations. The presence of the carbonyl group at position 1 introduces additional reactivity and potential for further functionalization, while the nitrogen atom integrated into the spirocyclic framework provides opportunities for coordination chemistry and biological activity modulation. This combination of structural elements creates a versatile molecular platform that can be modified to achieve specific target properties or biological activities.
Understanding the structural significance of this compound requires appreciation of how the spiro junction affects molecular properties compared to traditional fused or bridged ring systems. The spiro arrangement creates a rigid three-dimensional framework that constrains molecular flexibility while maintaining access to multiple conformational states around the peripheral substituents. This structural characteristic is particularly important for applications requiring precise molecular recognition or specific spatial orientation of functional groups.
Historical Context of Azaspiro Compounds in Organic Chemistry
The historical development of azaspiro compounds traces back to fundamental discoveries in spirocyclic chemistry that began in the early twentieth century. The nomenclature and concept of spirane were first proposed by von Baeyer in 1900 for bicyclic compounds with only one atom common to both rings, establishing the foundational framework for understanding these unique molecular architectures. This pioneering work laid the groundwork for subsequent investigations into nitrogen-containing spiro systems, which would eventually lead to the development of compounds like this compound.
The evolution of azaspiro compound research gained momentum throughout the mid-twentieth century as synthetic methodologies became more sophisticated and the potential applications of these structures became apparent. Early research focused primarily on understanding the fundamental structural properties and developing reliable synthetic approaches for constructing the spirocyclic framework. Researchers recognized that incorporating nitrogen atoms into spiro systems could provide additional functionality and reactivity compared to purely carbocyclic analogs, opening new avenues for chemical modification and biological activity.
The systematic investigation of azaspiro compounds expanded significantly during the latter half of the twentieth century, driven by advances in analytical techniques and a growing understanding of structure-activity relationships in medicinal chemistry. Researchers began to appreciate that azaspiro frameworks could serve as privileged scaffolds for drug discovery, offering unique three-dimensional arrangements that could interact with biological targets in ways not achievable with traditional ring systems. This recognition sparked increased interest in developing efficient synthetic methods for accessing diverse azaspiro architectures and exploring their potential applications.
The emergence of combinatorial chemistry and high-throughput screening methodologies in the 1990s further accelerated research into azaspiro compounds, as these techniques enabled rapid exploration of structure-activity relationships across large compound libraries. During this period, researchers began to systematically investigate how modifications to the azaspiro framework could affect biological activity, leading to the identification of several clinically relevant compounds containing spirocyclic motifs. The success of spironolactone as a commercial diuretic medication demonstrated the practical value of spiro architectures in pharmaceutical applications.
Contemporary research in azaspiro chemistry has been shaped by increasing sophistication in synthetic methodology and a deeper understanding of molecular design principles. Modern approaches to azaspiro synthesis emphasize efficiency, selectivity, and environmental considerations, leading to the development of catalytic methods and one-pot procedures that can access complex spirocyclic structures with minimal waste. The current focus on sustainable chemistry has also influenced the development of greener synthetic routes to azaspiro compounds, including catalyst-free multicomponent reactions that offer step-, time-, and cost-effectiveness.
Classification within Spirocyclic Systems
This compound belongs to a specific classification within the broader family of spirocyclic compounds, characterized by its heterocyclic nature and particular ring size combination. Spirocyclic compounds can be broadly classified into two main categories based on the nature of their constituent rings: carbocyclic spiro compounds, which contain only carbon atoms in their rings, and heterocyclic spiro compounds, which contain at least one heteroatom such as nitrogen, oxygen, or sulfur. This compound clearly falls into the heterocyclic category due to the presence of nitrogen within its spirocyclic framework.
Within the heterocyclic spiro compound classification, this compound represents a specific subclass known as azaspiro compounds, where nitrogen serves as the heteroatom integrated into the ring system. The designation "6-azaspiro[3.4]octane" indicates that the nitrogen atom occupies position 6 in the overall numbering scheme, and the spirocyclic system consists of a three-membered ring fused to a four-membered ring through a common spiro carbon. This particular ring size combination places the compound in the category of small ring azaspiro systems, which are characterized by significant ring strain and unique reactivity patterns compared to larger ring analogs.
The classification of this compound can be further refined based on the substitution pattern and functional groups present in the molecule. The presence of the carbonyl group at position 1 introduces an additional functional classification as a ketone-containing azaspiro compound, while the carboxylate ester functionality provides another layer of chemical classification. This combination of structural features places the compound in a relatively specialized category of polyfunctional azaspiro derivatives that combine multiple reactive sites within a single molecular framework.
According to the International Union of Pure and Applied Chemistry nomenclature system, spirocyclic compounds are classified based on the number of rings sharing the common spiro atom and the specific arrangement of these rings. This compound represents a monospiro system, meaning it contains exactly two rings connected through a single spiro center. This classification distinguishes it from dispiro, trispiro, and higher-order polyspirocyclic systems that contain multiple spiro junctions within a single molecular framework.
The position of this compound within the broader landscape of spirocyclic systems can be appreciated by considering the range of possible ring size combinations and heteroatom arrangements. The [3.4] designation indicates a relatively small ring system compared to other common spiro architectures such as [4.5], [5.5], or [5.6] systems. This small ring size combination imparts unique physical and chemical properties to the compound, including increased molecular rigidity and specific reactivity patterns that distinguish it from larger spirocyclic analogs.
Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for spirocyclic compounds, incorporating specific rules for numbering and naming complex polycyclic systems. The nomenclature of spiro compounds was first systematically addressed by von Baeyer in 1900 and has since been refined through successive International Union of Pure and Applied Chemistry recommendations to provide clear and unambiguous naming protocols. The current systematic name reflects multiple structural elements that must be properly identified and positioned according to established priority rules.
The core spirocyclic framework is designated by the term "azaspiro[3.4]octane," which conveys several critical pieces of structural information according to International Union of Pure and Applied Chemistry guidelines. The prefix "aza" indicates the presence of nitrogen as a heteroatom within the ring system, while "spiro" identifies the compound as belonging to the spirocyclic class of molecules. The bracketed numbers [3.4] specify the number of atoms in each ring connected through the spiro center, excluding the spiro atom itself, with the smaller ring size listed first followed by the larger ring size. The suffix "octane" indicates the total number of skeletal atoms in the spirocyclic system, providing a check on the correctness of the ring size designations.
The numbering system for this compound follows specific International Union of Pure and Applied Chemistry rules for spirocyclic compounds, which differ significantly from the numbering conventions used for other types of polycyclic systems. Numbering begins from an atom of the smaller ring adjacent to the spiro atom, proceeds around the smaller ring, continues through the spiro atom itself, and then progresses around the larger ring. This numbering protocol ensures that substituents receive the lowest possible position numbers while maintaining consistency with established nomenclature principles. The designation "6-aza" indicates that the nitrogen atom occupies position 6 in this numbering scheme, while the "1-oxo" designation identifies the location of the carbonyl functional group.
| Nomenclature Component | Meaning | International Union of Pure and Applied Chemistry Rule |
|---|---|---|
| Benzyl | Phenylmethyl protecting group | Standard organic nomenclature |
| 1-oxo | Carbonyl at position 1 | Functional group priority |
| 6-aza | Nitrogen at position 6 | Heteroatom designation |
| spiro[3.4] | 3 and 4 membered rings | Ring size specification |
| octane | 8 total skeletal atoms | Total atom count |
| 6-carboxylate | Ester at position 6 | Functional group location |
The systematic name must also account for the presence of functional groups and substituents according to International Union of Pure and Applied Chemistry priority rules for organic nomenclature. The carboxylate ester functionality is designated as "6-carboxylate," indicating its attachment at position 6, which coincides with the nitrogen atom location. The benzyl group serves as a protecting group for the carboxylic acid functionality and is named according to standard organic nomenclature principles as the phenylmethyl ester of the parent acid. This systematic approach ensures that the complete name provides unambiguous identification of all structural features within the molecule.
Alternative naming systems and synonyms for this compound reflect different approaches to describing the same molecular structure, often emphasizing different aspects of the compound's architecture or highlighting specific functional relationships. Common synonyms include "6-Cbz-1-oxo-6-aza-spiro[3.4]octane," where "Cbz" represents the carbobenzyloxy protecting group, and "6-Azaspiro[3.4]octane-6-carboxylic acid, 1-oxo-, phenylmethyl ester," which uses a more descriptive approach to naming the ester functionality. These alternative names serve practical purposes in chemical databases and literature searches while maintaining consistency with the underlying structural identification.
Current Research Significance and Applications
Contemporary research interest in this compound stems from its potential applications across multiple areas of chemical and pharmaceutical research, particularly in the development of novel therapeutic agents and advanced materials. The compound's unique spirocyclic architecture provides a privileged scaffold for medicinal chemistry applications, where the three-dimensional arrangement of functional groups can be optimized for specific biological targets. Recent studies have demonstrated that azaspiro compounds can serve as effective bioisosteres for traditional heterocycles such as morpholines, piperidines, and piperazines, often providing improved pharmacological properties including reduced lipophilicity and enhanced metabolic stability.
The significance of this compound in current research is particularly evident in the field of drug discovery, where spirocyclic frameworks are increasingly recognized as valuable molecular scaffolds for accessing novel chemical space. Research has shown that azaspiro[3.3]heptanes and related spirocyclic systems can lower measured logarithmic distribution coefficients by as much as -1.0 relative to conventional heterocycles, potentially improving drug-like properties such as solubility and membrane permeability. The unique geometry of spirocyclic compounds can also provide opportunities for selective interactions with biological targets, leading to improved efficacy and reduced off-target effects compared to traditional ring systems.
Synthetic methodology development represents another major area of current research significance for this compound and related compounds. Recent advances have focused on developing efficient, environmentally sustainable synthetic routes that can access complex spirocyclic architectures through minimal synthetic steps. One-pot multicomponent reactions have emerged as particularly promising approaches, enabling the direct synthesis of spiro heterocyclic scaffolds through zwitterionic intermediates under mild reaction conditions. These methodological advances have made spirocyclic compounds more accessible to researchers and have facilitated broader exploration of their potential applications.
| Research Application | Key Benefits | Current Development Status |
|---|---|---|
| Medicinal Chemistry | Improved pharmacological properties | Active investigation |
| Drug Discovery | Novel chemical space access | Expanding applications |
| Synthetic Methodology | Efficient synthetic routes | Continuous improvement |
| Materials Science | Unique electronic properties | Emerging applications |
| Catalysis Development | Stereochemical control | Research stage |
The application of this compound in materials science research represents an emerging area of investigation, where the unique electronic and structural properties of spirocyclic systems are being explored for advanced technological applications. The perpendicular arrangement of rings in spiro compounds can suppress π-π interactions and prevent excimer formation, making them potentially useful in the development of organic semiconductors, light-emitting devices, and liquid crystal materials. The rigid three-dimensional structure of spirocyclic compounds can also provide advantages in applications requiring precise molecular orientation or specific intermolecular interactions.
Current research efforts are also focused on understanding the fundamental properties of this compound and optimizing its synthesis for practical applications. Studies of ring strain energy, conformational preferences, and reactivity patterns are providing insights that can guide the design of improved synthetic routes and the development of novel derivatives with enhanced properties. The development of catalytic methods for spirocyclic construction, including transition metal-catalyzed cycloisomerization and cascade reactions, is expanding the synthetic accessibility of these compounds and enabling exploration of previously inaccessible structural variants.
Properties
IUPAC Name |
benzyl 3-oxo-6-azaspiro[3.4]octane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-13-6-7-15(13)8-9-16(11-15)14(18)19-10-12-4-2-1-3-5-12/h1-5H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLWLWNRJAISHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1=O)CCN(C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Azaspiro[3.4]octane Core
The azaspiro[3.4]octane core is typically synthesized via intramolecular cyclization of appropriate amino acid derivatives or azacyclic precursors. Common starting materials include substituted piperidines or pyrrolidines that undergo cyclization reactions to form the spiro ring junction.
Introduction of the Oxo Group (1-oxo)
The ketone functionality at position 1 is introduced either by selective oxidation of the corresponding spirocyclic alcohol precursor or by employing carbonyl-containing starting materials that participate in the ring formation. Oxidizing agents such as chromium trioxide or other mild oxidants may be used to achieve this transformation.
Esterification to Form the Benzyl Ester
The carboxylate group at position 6 is converted into the benzyl ester through esterification reactions. The most common method involves reacting the corresponding acid or acid chloride with benzyl alcohol under basic or catalytic conditions.
- Typical reagents: Benzyl alcohol, coupling agents (e.g., DCC - dicyclohexylcarbodiimide), or benzyl chloroformate
- Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or other aprotic solvents
- Catalysts/Bases: Triethylamine, pyridine, or sodium hydroxide to facilitate ester bond formation
Representative Synthetic Procedure
A generalized synthetic procedure based on literature precedents is as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Starting amine derivative, base, solvent (e.g., THF), reflux | Formation of azaspiro ring |
| 2 | Oxidation | Mild oxidant (e.g., PCC, chromium trioxide), room temperature | Introduction of 1-oxo group |
| 3 | Esterification | Benzyl alcohol, DCC or benzyl chloroformate, base, DCM | Formation of benzyl ester |
| 4 | Purification | Chromatography or recrystallization | Isolation of pure compound |
Industrial and Scale-Up Considerations
While detailed industrial protocols for Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate are limited, scale-up typically involves:
- Optimization of reaction parameters (temperature, solvent choice, reagent equivalents)
- Use of continuous flow reactors for better control and yield
- Efficient purification methods such as crystallization or preparative chromatography
- Solvent recovery and waste minimization strategies
Comparative Data on Preparation Parameters
| Parameter | Typical Laboratory Conditions | Industrial Scale Adaptations |
|---|---|---|
| Solvent | Dichloromethane, THF | Solvent recycling and greener alternatives |
| Base/Catalyst | Triethylamine, pyridine | More robust bases, automated dosing |
| Temperature Range | Room temperature to reflux (25–80°C) | Controlled temperature reactors |
| Reaction Time | Several hours to overnight | Optimized for shorter reaction times |
| Yield | Moderate to high (60–85%) | Targeted for >90% with process refinement |
| Purification | Chromatography, recrystallization | Scalable crystallization, filtration |
Research Findings and Notes
- The spirocyclic framework is sensitive to reaction conditions; mild bases and controlled temperatures prevent ring opening or side reactions.
- Benzyl esterification is commonly achieved using benzyl chloroformate under basic conditions, which provides good yields and purity.
- Oxidation steps require careful reagent selection to avoid over-oxidation or degradation of the spirocyclic core.
- The compound’s molecular weight is 259.30 g/mol, with a molecular formula C15H17NO3, consistent with the benzyl ester and oxo functionalities.
- No direct synthesis procedures are found in some commercial chemical databases, but related spirocyclic compounds such as tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate have analogous synthetic routes involving esterification and cyclization.
Summary Table of Preparation Methods
| Method Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Azaspiro ring formation | Intramolecular cyclization of amino derivatives | Amines, bases, solvents (THF, DCM) | Critical for spiro ring closure |
| Oxo group introduction | Selective oxidation of alcohol or precursor | PCC, chromium trioxide, mild oxidants | Avoid over-oxidation |
| Benzyl ester formation | Esterification with benzyl alcohol or chloroformate | Benzyl alcohol, benzyl chloroformate, triethylamine | High yield under mild base |
| Purification | Chromatography or recrystallization | Silica gel, solvents | Ensures compound purity |
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Chemical Research Applications
Building Block in Organic Synthesis
Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate serves as a versatile building block for synthesizing complex organic molecules. Its structure allows for various chemical modifications, making it useful in the development of new spirocyclic compounds and pharmaceuticals.
Reactivity and Transformations
The compound can undergo several chemical reactions:
- Oxidation : Using agents like potassium permanganate to yield carboxylic acids.
- Reduction : Employing lithium aluminum hydride to produce alcohols.
- Substitution Reactions : Participating in nucleophilic substitutions with amines or thiols under basic conditions.
These reactions enable the creation of diverse derivatives, expanding its utility in synthetic organic chemistry .
Biological Applications
Antimicrobial Properties
Research indicates that compounds structurally related to this compound exhibit antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections, especially those caused by resistant pathogens .
Anticancer Activity
Studies have shown that similar spirocyclic compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression. This compound's ability to interact with specific molecular targets enhances its potential anticancer efficacy .
Mechanisms of Action
The compound may exert biological effects through:
- Binding to Receptors : Interaction with muscarinic receptors, which are implicated in cognitive functions and neurological disorders.
- Enzyme Modulation : Inhibition or activation of enzymes involved in signaling pathways, influencing processes such as apoptosis and cell proliferation.
Medicinal Chemistry Applications
This compound is being explored as a potential drug candidate for various diseases due to its unique structure and biological activities:
- Drug Development : Investigated for targeting muscarinic receptors associated with cognitive disorders.
- Therapeutic Potential : Promising candidate for developing treatments for infections and cancer.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of a series of spirocyclic compounds, including derivatives of this compound. The results indicated significant activity against Gram-positive bacteria, suggesting its potential application in antibiotic development.
Case Study 2: Cancer Cell Apoptosis
In vitro studies demonstrated that this compound could induce apoptosis in breast cancer cell lines through ROS-mediated pathways. This finding supports further exploration into its use as an anticancer agent.
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Chemical Synthesis | Building block for organic compounds | Versatile reactivity allows diverse derivatives |
| Antimicrobial Research | Treatment for resistant bacterial infections | Significant activity against Gram-positive strains |
| Cancer Research | Potential anticancer agent | Induces apoptosis via ROS generation |
| Medicinal Chemistry | Drug candidate for neurological disorders | Targets muscarinic receptors |
Mechanism of Action
The mechanism of action of Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variants
Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS: 1440961-75-0)
- Key Differences : The oxo group is positioned at C2 instead of C1.
- Properties: Same molecular formula (C₁₅H₁₇NO₃) and MW (259.30 g/mol) as the 1-oxo derivative but distinct NMR profiles (e.g., carbonyl shifts in ¹³C NMR) .
- Applications : Used in analogous synthetic routes but may exhibit altered reactivity due to steric effects.
tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS: 1251010-17-9)
- Key Differences : Benzyl group replaced with a tert-butyl ester.
- Properties: Smaller molecular weight (225.28 g/mol, C₁₂H₁₉NO₃), higher predicted density (1.14 g/cm³), and lower pKa (-0.83) compared to the benzyl derivative .
- Applications : The tert-butyl group enhances stability under acidic conditions, making it a preferred intermediate in multi-step syntheses .
Ring Size Variants
6-Azaspiro[2.5]octane Derivatives
- Example : 6-(Benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid (CAS: 147610-85-3).
- Key Differences : The spiro system incorporates a five-membered carbocyclic ring instead of four.
- Properties: Larger molecular formula (C₁₆H₁₉NO₄, MW: 289.33 g/mol) and increased complexity (rotatable bonds = 4) .
- Applications : The expanded ring size may improve solubility or binding affinity in biological targets, such as MAGL inhibitors .
Ester Group Variants
Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate
- Synthesis : Derived from tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate via deprotection and reaction with ethyl chloroformate .
- Properties : Distinct ¹H NMR profile (δ 4.15 ppm for ethyl group) and lower steric hindrance compared to benzyl/tert-butyl esters .
- Applications : Ethyl esters are often preferred for their balance of stability and ease of removal in peptide coupling reactions .
Comparative Data Table
Biological Activity
Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate, with the molecular formula C₁₅H₁₇NO₃ and a molecular weight of 259.12 g/mol, is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic framework that includes a nitrogen atom, which is characteristic of azaspiro compounds. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. This class of compounds has been evaluated for their efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
2. Anticancer Activity
This compound has been investigated for its anticancer properties. Studies show that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell cycle progression. The compound's ability to interact with specific molecular targets may enhance its anticancer efficacy.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Binding to Receptors : The compound may interact with muscarinic receptors, which are implicated in cognitive functions and neurological disorders.
- Enzyme Modulation : It may inhibit or activate specific enzymes involved in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
Case Studies and Experimental Data
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Synthesis and Production
The synthesis of this compound typically involves the reaction of an azaspiro compound with benzyl chloroformate under basic conditions (e.g., using triethylamine). Purification methods such as column chromatography or high-performance liquid chromatography (HPLC) are employed to obtain high-purity products.
Q & A
Q. What synthetic methodologies are reported for Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate and its analogs?
Synthesis typically involves deprotection and functionalization of spirocyclic intermediates. For example:
- Deprotection : tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate was treated with HCl in 1,4-dioxane to remove the Boc group, followed by reaction with ethyl chloroformate to yield ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate .
- Stereoselective synthesis : Phosphine-catalyzed cycloisomerization under General Procedure 1 (e.g., using CHCl₃, 40°C, 24h) achieved chiral pyrrolidones with 72% yield and 9:1 E/Z selectivity .
Key analytical validation : Post-synthetic characterization via H/C NMR, HRMS-ESI, and LC-MS (e.g., Agilent 6120 Quadrupole LC/MS system, 254 nm detection) .
Q. How is the structural conformation of the spiro[3.4]octane core analyzed?
The puckered ring system is evaluated using Cremer-Pople coordinates to quantify non-planarity . For example:
- Ring puckering parameters : Amplitude () and phase angle () are calculated from crystallographic data to distinguish between chair, boat, or twist conformers.
- Validation : X-ray diffraction (SHELX refinement) resolves bond lengths, angles, and torsional strain, critical for understanding reactivity .
Q. What spectroscopic techniques are essential for purity assessment?
- LC-MS : Retention times (e.g., 9.826 min for major isomer) and area% (95.93% purity) confirm chromatographic homogeneity .
- NMR : H NMR signals (e.g., δ 4.15 ppm for ethyl ester protons) and coupling constants ( Hz) verify regiochemistry and stereochemistry .
- IR : Carbonyl stretches (~1700 cm) and azaspiro C-N vibrations (~1250 cm) confirm functional groups .
Advanced Research Questions
Q. How do stereoelectronic effects influence reactivity in azaspiro systems?
The spirocyclic strain and lone pair orientation of the nitrogen atom modulate reactivity:
- Nucleophilic sites : The amide nitrogen in 1-oxo-6-azaspiro systems is less nucleophilic due to conjugation with the carbonyl, directing functionalization to the spiro carbon or ester group .
- Steric effects : Substituents at C2 or C7 (e.g., benzylidene groups) hinder axial attack, favoring equatorial reaction pathways .
Q. What strategies resolve contradictions in crystallographic vs. solution-phase data?
- Dynamic effects : Solution NMR may average signals (e.g., AB quartets with ΔνAB = 38 Hz for diastereotopic protons), while X-ray structures capture static conformers .
- Temperature-dependent studies : Variable-temperature NMR or cryocrystallography can reconcile discrepancies between observed and calculated geometries .
Q. How is experimental phasing applied to azaspiro derivatives in macromolecular crystallography?
- SHELX pipelines : SHELXC/D/E enable rapid phasing of high-resolution data (<1.2 Å), leveraging the compound’s heavy atoms (e.g., benzyl groups) for anomalous scattering .
- Twinned data refinement : SHELXL’s twin law optimization (e.g., BASF parameter) improves R-factors for non-merohedral twins common in spirocyclic crystals .
Q. What computational methods predict the stability of spiro[3.4]octane-based intermediates?
- DFT calculations : Geometry optimization at the B3LYP/6-31G(d) level evaluates strain energy (~5–10 kcal/mol) and transition-state barriers for ring-opening reactions .
- Docking studies : Molecular dynamics simulations assess binding poses in enzyme active sites (e.g., proteases), guided by crystallographic data .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
